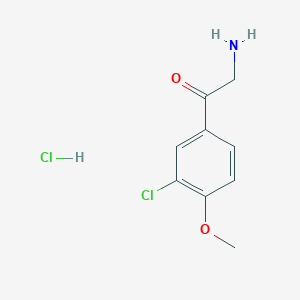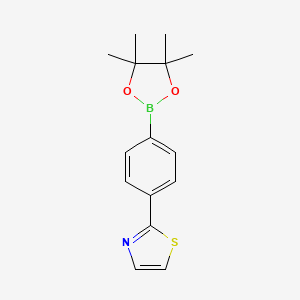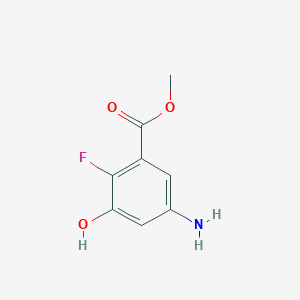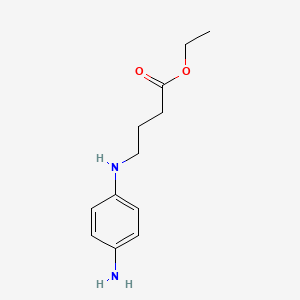
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a chloro group, and two difluoroethyl groups attached to a carbamate moiety.
Métodos De Preparación
The synthesis of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
tert-Butyl carbamate+2-chloro-2,2-difluoroethylamine→tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-bromo-2,2-difluoroethyl)carbamate: Similar structure but with a bromo group instead of a chloro group.
tert-Butyl N-(2,2-difluoroethyl)carbamate: Lacks the chloro group, making it less reactive in certain substitution reactions.
tert-Butyl carbamate: Lacks both the chloro and difluoroethyl groups, making it a simpler and less reactive compound.
Propiedades
Fórmula molecular |
C7H12ClF2NO2 |
|---|---|
Peso molecular |
215.62 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate |
InChI |
InChI=1S/C7H12ClF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) |
Clave InChI |
SQTSGAFAUUXBBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)




![tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13515481.png)




![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)

